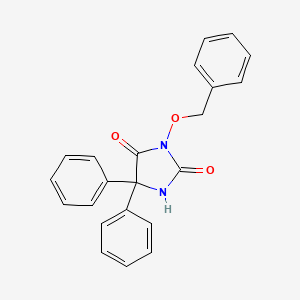

3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione

Description

Significance of Imidazolidine-2,4-dione Derivatives as Heterocyclic Scaffolds in Chemical Research

Imidazolidine-2,4-dione, commonly known as hydantoin (B18101), and its derivatives are a class of five-membered heterocyclic compounds containing two nitrogen atoms in the ring. This core structure is of considerable interest in organic and medicinal chemistry due to its versatile chemical reactivity and its presence in a wide array of biologically active molecules. The hydantoin scaffold is a key structural component in several approved drugs, highlighting its therapeutic relevance.

The significance of imidazolidine-2,4-dione derivatives stems from their ability to serve as versatile building blocks in the synthesis of more complex molecules. The presence of multiple reaction sites—two nitrogen atoms and two carbonyl groups—allows for a variety of chemical modifications, leading to a diverse range of substituted derivatives. These modifications can be tailored to modulate the physicochemical properties and biological activities of the resulting compounds.

In chemical research, imidazolidine-2,4-dione derivatives are utilized as intermediates in the synthesis of non-proteinogenic amino acids, peptidomimetics, and other intricate molecular architectures. Their utility is further enhanced by the stereochemical control that can be exerted during their synthesis and subsequent transformations, making them valuable chiral synthons.

Overview of the 5,5-Diphenylimidazolidine-2,4-dione Substructure

A particularly important derivative within the imidazolidinedione family is the 5,5-diphenylimidazolidine-2,4-dione substructure, famously known as phenytoin (B1677684). bepls.com This compound has been a cornerstone in the treatment of epilepsy for decades. bepls.com The introduction of two phenyl groups at the C5 position of the imidazolidinedione ring profoundly influences the molecule's conformation and lipophilicity, which are critical determinants of its biological activity.

The synthesis of the 5,5-diphenylimidazolidine-2,4-dione core can be achieved through various methods, with the Biltz synthesis, a condensation reaction between benzil (B1666583) and urea (B33335), being a classical approach. bepls.com Modern synthetic strategies have focused on developing more efficient and environmentally benign protocols. bepls.com

The chemical reactivity of the 5,5-diphenylimidazolidine-2,4-dione substructure has been extensively explored. The acidic proton on the N1 nitrogen and the potential for substitution at the N3 position provide avenues for the creation of a vast library of derivatives with diverse pharmacological profiles. aensiweb.netresearchgate.net Research has shown that modifications at these positions can lead to compounds with anticonvulsant, antiarrhythmic, antitumor, and neuroprotective properties. aensiweb.netresearchgate.net

Table 1: Physicochemical Properties of 5,5-Diphenylimidazolidine-2,4-dione

| Property | Value |

| Molecular Formula | C₁₅H₁₂N₂O₂ |

| Molecular Weight | 252.27 g/mol |

| Melting Point | 295-298 °C |

| Appearance | White crystalline solid |

| Solubility | Sparingly soluble in water, soluble in ethanol (B145695) |

Contextual Placement of 3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione within Modern Organic Synthesis and Molecular Design

Within the broader context of imidazolidinedione chemistry, 3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione emerges as a compound of significant interest for modern organic synthesis and molecular design. The introduction of a benzyloxy group at the N3 position of the 5,5-diphenylimidazolidine-2,4-dione scaffold introduces several key features that are attractive for contemporary chemical research.

The benzyloxy group serves as a versatile functional handle. It can act as a protecting group for the N3 position, which can be selectively removed under specific conditions to allow for further derivatization. This strategic placement allows for the synthesis of a wide array of N3-substituted analogs that would otherwise be difficult to access.

The synthesis of 3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione itself represents a strategic step in the elaboration of the 5,5-diphenylimidazolidine-2,4-dione core, enabling the exploration of a larger chemical space and the development of novel compounds with potentially enhanced or entirely new biological activities.

Table 2: Key Structural Features of 3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione

| Feature | Description |

| Core Scaffold | Imidazolidine-2,4-dione |

| C5-Substitution | Two phenyl groups, contributing to lipophilicity and potential for π-stacking interactions. |

| N3-Substitution | A benzyloxy group, offering a site for further functionalization and influencing molecular conformation. |

Structure

3D Structure

Properties

IUPAC Name |

5,5-diphenyl-3-phenylmethoxyimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3/c25-20-22(18-12-6-2-7-13-18,19-14-8-3-9-15-19)23-21(26)24(20)27-16-17-10-4-1-5-11-17/h1-15H,16H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSPXZQGWSOEBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C(=O)C(NC2=O)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 3 Benzyloxy 5,5 Diphenylimidazolidine 2,4 Dione

Reactions Involving the Imidazolidine-2,4-dione Ring System

The imidazolidine-2,4-dione, or hydantoin (B18101), scaffold is a key structural motif in many pharmacologically active compounds. nih.gov Its reactivity is characterized by the presence of two amide-like functionalities within a five-membered ring.

The hydantoin moiety in 3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione possesses both nucleophilic and electrophilic centers. The nitrogen atom at the N-1 position bears a proton that can be abstracted by a base, rendering this position nucleophilic. This allows for reactions such as alkylation and acylation. semanticscholar.org N3-alkylation of the parent compound, 5,5-diphenylimidazolidine-2,4-dione (phenytoin), is a commonly applied reaction to modify the core structure. semanticscholar.org While the N-3 position in the title compound is already substituted with a benzyloxy group, the N-1 position remains available for such nucleophilic substitution reactions.

Conversely, the carbonyl carbons at the C-2 and C-4 positions are electrophilic and susceptible to attack by strong nucleophiles, which can lead to ring-opening under harsh conditions like hydrolysis in the presence of enzymes. semanticscholar.org However, the hydantoin ring is generally stable under many chemical and thermal conditions. semanticscholar.org

The C-5 position of 3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione is a quaternary carbon, substituted with two phenyl groups. This steric hindrance and the absence of a hydrogen atom make direct post-synthesis derivatization at this position exceptionally challenging.

Instead, modifications at the C-5 position are typically introduced during the initial synthesis of the hydantoin ring. The parent 5,5-diphenylhydantoin, for instance, is commonly synthesized via the Biltz synthesis, which involves a base-catalyzed reaction of benzil (B1666583) with urea (B33335). blogspot.combepls.com This reaction proceeds through an intramolecular cyclization and a 1,2-phenyl shift in a pinacol-type rearrangement, establishing the 5,5-diphenyl substitution pattern. bepls.com Therefore, for the title compound, the diphenyl substitution at C-5 is a foundational element of the molecular structure rather than a site for subsequent functionalization. aensiweb.net

Reactions and Transformations of the Benzyloxy Group

The benzyloxy group at the N-3 position is a key functional handle that can be selectively cleaved or transformed, providing a route to other important derivatives.

The N-O bond of the benzyloxy group is susceptible to cleavage through several established methodologies, primarily reductive or oxidative pathways. The benzyl (B1604629) group is a frequently used protecting group for hydroxyl and amino functionalities in organic synthesis precisely because it can be removed under specific conditions. acs.org

Hydrogenolysis: Catalytic hydrogenolysis is a widely used method for debenzylation. tandfonline.com This reaction typically involves a palladium catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. researchgate.netacs.orgnih.gov The reaction proceeds under a hydrogen atmosphere, leading to the cleavage of the C-N or O-N bond and formation of the deprotected product and toluene. The combination of Pd/C with other catalysts, like niobic acid-on-carbon or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), has been shown to facilitate the reaction, often shortening reaction times. tandfonline.comacs.org

Oxidative Deprotection: Oxidative methods provide an alternative to reductive cleavage, which is particularly useful when other functional groups in the molecule are sensitive to hydrogenation. nih.govorganic-chemistry.org Various oxidizing agents can be employed. A system using an alkali metal bromide (like KBr) with an oxidant such as Oxone can effectively promote the debenzylation of N-benzyl amides under mild, transition-metal-free conditions. acs.org Another approach involves the use of nitroxyl-radical catalysts in conjunction with a co-oxidant like phenyl iodonium (B1229267) bis(trifluoroacetate) (PIFA). nih.govorganic-chemistry.orgresearchgate.net Electrochemical methods have also been developed for the selective oxidative cleavage of benzyl C-N bonds, offering a green chemistry approach that avoids metal catalysts and external oxidants. nih.govresearchgate.net

| Methodology | Reagents/Catalyst | Conditions | Typical Substrate | Reference |

|---|---|---|---|---|

| Hydrogenolysis | Pd/C, H₂ | Hydrogen atmosphere, various solvents (e.g., THF, ethanol) | N-benzyl amines/amides | tandfonline.comacs.org |

| Transfer Hydrogenolysis | Pd/C, Ammonium (B1175870) Formate | Reflux temperature | N-benzyl amino derivatives | researchgate.net |

| Oxidative Deprotection | Alkali Metal Bromide, Oxone | Mild, aqueous conditions | N-benzyl amides | acs.org |

| Oxidative Deprotection | Nitroxyl-Radical Catalyst, PIFA | Ambient temperature | Benzylic ethers | nih.govorganic-chemistry.org |

| Electrochemical Cleavage | Pt electrodes, Et₄NBF₄, TsOH·H₂O | Constant current, MeCN/H₂O | Benzylamines | nih.govresearchgate.net |

Functional group interconversion refers to the process of converting one functional group into another through various chemical reactions. imperial.ac.ukic.ac.uk For 3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione, the most direct interconversion involving the benzyloxy moiety is its transformation into a hydroxyl group via the cleavage methodologies described previously. This deprotection reaction yields 3-hydroxy-5,5-diphenylimidazolidine-2,4-dione.

This N-hydroxy intermediate serves as a precursor for further transformations. The N-hydroxy group can be acylated or alkylated, introducing a range of new functionalities at the N-3 position. These reactions would expand the chemical diversity of derivatives accessible from the parent compound.

Exploration of Further Derivatization from 3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione

Further derivatization of 3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione can be pursued through several synthetic routes.

Reaction at the N-1 Position: The N-1 position of the hydantoin ring contains an acidic proton and can act as a nucleophile after deprotonation. This site is amenable to substitution reactions. For example, acylation can be performed to introduce various acyl groups. Studies on the parent compound, 5,5-diphenylimidazolidine-2,4-dione, have shown that reactions with acetyl chloride or other acylating agents can lead to N-substituted products. semanticscholar.orgjpionline.org Similarly, alkylation at the N-1 position can be achieved using alkyl halides in the presence of a base. aensiweb.net

Derivatization Following Debenzylation: As discussed, cleavage of the benzyloxy group yields 3-hydroxy-5,5-diphenylimidazolidine-2,4-dione. This intermediate opens up new avenues for derivatization at the N-3 position. The resulting N-hydroxy group can be targeted for esterification or etherification, allowing for the introduction of a wide variety of substituents. This two-step process (deprotection followed by substitution) provides a versatile strategy for synthesizing a library of N-3 functionalized 5,5-diphenylhydantoins.

These derivatization strategies allow for the systematic modification of the 3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione structure, enabling the exploration of structure-activity relationships for various applications.

Modifications on the Benzyloxy Phenyl Ring

A comprehensive review of the scientific literature indicates a notable gap in experimental studies concerning the direct chemical modification of the benzyloxy phenyl ring of 3-(benzyloxy)-5,5-diphenylimidazolidine-2,4-dione. While general principles of organic chemistry suggest that the phenyl ring of the benzyloxy group could undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts alkylation and acylation, specific examples of these transformations on this particular molecule are not documented in the available research.

The benzyloxy group is an ortho-, para-directing activator for electrophilic aromatic substitution, which would theoretically lead to the introduction of substituents at the positions ortho and para to the oxygen atom. However, without experimental data, the feasibility, regioselectivity, and yields of such reactions on the 3-(benzyloxy)-5,5-diphenylimidazolidine-2,4-dione scaffold remain speculative.

Functionalization at Other Reactive Sites of the Core Structure

In contrast to the benzyloxy phenyl ring, the core 5,5-diphenylimidazolidine-2,4-dione structure offers several reactive sites that have been the subject of various chemical modifications. The primary locations for functionalization are the nitrogen atoms at the N1 and N3 positions of the hydantoin ring.

N-Alkylation and N-Acylation:

The nitrogen atoms of the imidazolidine-2,4-dione ring can be readily alkylated or acylated. The N3-position is generally more acidic and thus more susceptible to substitution under basic conditions. However, selective N1-alkylation can also be achieved using specific reagents and reaction conditions.

Research has demonstrated the synthesis of a variety of N-substituted derivatives of 5,5-diphenylimidazolidine-2,4-dione. These reactions typically involve the deprotonation of the N-H bond with a base, followed by nucleophilic attack on an alkyl or acyl halide.

| Reactant | Reagent | Product | Reaction Conditions | Reference |

|---|---|---|---|---|

| 5,5-Diphenylimidazolidine-2,4-dione | Alkyl Halides (e.g., p-chlorobenzyl chloride) | 3-Alkyl-5,5-diphenylimidazolidine-2,4-dione | Base (e.g., KOH) in ethanol (B145695), reflux | aensiweb.net |

| 5,5-Diphenylimidazolidine-2,4-dione | Substituted Methylene (B1212753) Bromides | N-Substituted 5,5-diphenylhydantoin derivatives | Not specified | |

| 1-Acetyl-5,5-diphenylimidazolidine-2,4-dione | 4-Aminobenzoic acid | 1-[3-(4-aminophenyl)-3-oxopropanoyl]-5,5-diphenylimidazolidine-2,4-dione | Glacial acetic acid, reflux at 80-100°C for 3 hours | jpionline.org |

Mannich Reaction:

The Mannich reaction is another important method for the functionalization of the 5,5-diphenylimidazolidine-2,4-dione core. This reaction involves the aminoalkylation of the acidic proton at the N3 position with formaldehyde (B43269) and a primary or secondary amine. This one-pot synthesis allows for the introduction of a variety of aminomethyl substituents. aensiweb.net

| Reactants | Product | Reaction Conditions | Reference |

|---|---|---|---|

| 5,5-Diphenylimidazolidine-2,4-dione, Paraformaldehyde, Substituted Anilines | 3-[(Substituted anilino)methyl]-5,5-diphenylimidazolidine-2,4-dione | Ethanol, reflux for 10 hours | aensiweb.net |

Other Modifications:

The synthesis of 3-amino-5,5-diphenylimidazolidine-2,4-dione (B73431) has been achieved through the reaction of 5,5-diphenylhydantoin with hydrazine (B178648) hydrate. This introduces a reactive amino group at the N3 position, which can be a precursor for further derivatization.

These studies highlight the versatility of the 5,5-diphenylimidazolidine-2,4-dione scaffold for chemical modification at the nitrogen positions, enabling the synthesis of a diverse library of compounds for further investigation.

Structural Elucidation and Conformational Analysis of 3 Benzyloxy 5,5 Diphenylimidazolidine 2,4 Dione

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to confirming the molecular structure, identifying functional groups, and determining the exact mass of 3-(benzyloxy)-5,5-diphenylimidazolidine-2,4-dione.

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen and carbon atoms within the molecule. The expected chemical shifts for 3-(benzyloxy)-5,5-diphenylimidazolidine-2,4-dione can be predicted based on the analysis of similar hydantoin (B18101) structures. nih.govopenmedscience.com

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the diphenyl groups, the benzyloxy substituent, and the remaining N-H proton of the hydantoin ring. The ten protons of the two phenyl rings at the C5 position typically appear as a complex multiplet in the aromatic region (approximately δ 7.30-7.50 ppm). The five protons of the benzyl (B1604629) group's phenyl ring would also resonate in this region. A key diagnostic signal would be the methylene (B1212753) protons (-O-CH₂-Ph) of the benzyloxy group, which are expected to appear as a singlet at approximately δ 5.0-5.2 ppm. The N1-H proton of the hydantoin ring would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum provides complementary information. The two carbonyl carbons (C2 and C4) of the hydantoin ring are expected to have characteristic downfield shifts. Based on data for 5,5-diphenylimidazolidine-2,4-dione, the C4 carbonyl typically appears around δ 175 ppm, while the C2 carbonyl appears near δ 156 ppm. researchgate.net The quaternary C5 carbon, attached to two phenyl groups, is expected around δ 70-72 ppm. researchgate.net The carbons of the phenyl rings would generate a series of signals in the δ 125-140 ppm range. The methylene carbon of the benzyloxy group is anticipated to resonate around δ 70-75 ppm.

2D NMR: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial for unambiguous assignment. An HSQC experiment would correlate the methylene protons of the benzyloxy group with their directly attached carbon. An HMBC experiment would show long-range correlations, for instance, between the methylene protons and the N3-attached C2 and C4 carbonyl carbons, confirming the position of the benzyloxy substituent.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Comments |

|---|---|---|---|

| N1-H | ~9.0-10.5 (broad s) | - | Shift is solvent dependent. |

| C2=O | - | ~156 | Ureidic carbonyl. |

| C4=O | - | ~175 | Amidic carbonyl. |

| C5 | - | ~71 | Quaternary carbon. |

| C5-Phenyl (C's) | ~7.30-7.50 (m) | ~125-140 | 10 protons and 12 carbons total. |

| -O-CH₂-Ph (CH₂) | ~5.1 (s) | ~72 | Methylene group of benzyloxy substituent. |

| -O-CH₂-Ph (Phenyl) | ~7.30-7.40 (m) | ~127-136 | 5 protons and 6 carbons total. |

IR and Raman spectroscopy are used to identify the characteristic vibrational modes of the functional groups present in the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 3-(benzyloxy)-5,5-diphenylimidazolidine-2,4-dione is expected to be dominated by strong absorptions from the carbonyl groups. Based on studies of 5,5-diphenylhydantoin, two distinct C=O stretching bands are anticipated: one for the C4-carbonyl (amide) around 1770-1780 cm⁻¹ and another for the C2-carbonyl (urea) around 1720-1740 cm⁻¹. researchgate.net A broad absorption band corresponding to the N-H stretching vibration would be expected in the 3200-3300 cm⁻¹ region. The C-O stretching of the benzyloxy group should produce a signal in the 1050-1150 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations for the aromatic rings would appear in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The symmetric vibrations of the phenyl rings would be prominent.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3200 - 3300 | Hydantoin Ring |

| Aromatic C-H Stretch | 3030 - 3100 | Phenyl Rings |

| C=O Stretch (Amide, C4) | 1770 - 1780 | Hydantoin Ring |

| C=O Stretch (Urea, C2) | 1720 - 1740 | Hydantoin Ring |

| Aromatic C=C Stretch | 1450 - 1600 | Phenyl Rings |

| C-O Stretch | 1050 - 1150 | Benzyloxy Group |

HRMS is essential for determining the exact molecular weight and elemental composition of the compound. For 3-(benzyloxy)-5,5-diphenylimidazolidine-2,4-dione (C₂₂H₁₈N₂O₃), the calculated exact mass would be used to confirm its molecular formula with high precision.

The fragmentation pattern in mass spectrometry would likely involve characteristic losses. A primary fragmentation pathway would be the cleavage of the N-O bond, leading to the loss of a benzyloxy radical (•OCH₂Ph) or the cleavage of the O-CH₂ bond to lose a benzyl radical (•CH₂Ph), resulting in a prominent fragment ion. Other fragmentations could involve the breakdown of the hydantoin ring itself.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

While a specific crystal structure for 3-(benzyloxy)-5,5-diphenylimidazolidine-2,4-dione is not available, analysis of related compounds like 5,5-diphenylhydantoin and its N-alkylated derivatives reveals common packing motifs. acs.orgtandfonline.com The crystal packing is typically dominated by hydrogen bonding. The N1-H donor and the C4=O oxygen acceptor are prime sites for forming intermolecular hydrogen bonds. This often leads to the formation of centrosymmetric dimers or extended chains and networks within the crystal lattice. tandfonline.com

In addition to classical N-H···O hydrogen bonds, weaker C-H···O interactions involving the aromatic protons and the carbonyl oxygens are also expected to play a role in stabilizing the crystal structure. The presence of three phenyl rings introduces the possibility of π-π stacking interactions, although these are often precluded in 5,5-diphenylhydantoin derivatives due to the non-planar orientation of the phenyl rings, which adopt a twisted conformation to minimize steric hindrance. researchgate.net

The conformation of the molecule in the solid state would be dictated by the need to minimize steric strain while maximizing favorable intermolecular interactions. The five-membered imidazolidine-2,4-dione ring is expected to be nearly planar. A key conformational feature of 5,5-diphenylhydantoin derivatives is the dihedral angles between the mean plane of the central hydantoin ring and the two phenyl rings at the C5 position. These angles are typically significant, often ranging from 50° to 80°, reflecting a propeller-like arrangement that minimizes steric clash between the two bulky phenyl groups. acs.orgnih.gov The benzyloxy group at N3 would also adopt a specific conformation to minimize steric interactions with the adjacent carbonyl group and the C5-phenyl rings.

Chiral Analysis and Stereochemical Considerations

The core structure of 3-(benzyloxy)-5,5-diphenylimidazolidine-2,4-dione features a key stereochemical element at the C5 position of the imidazolidine-2,4-dione ring. This carbon atom is a quaternary stereocenter, as it is bonded to four different substituents: a benzyloxy group, two phenyl groups, and the remainder of the heterocyclic ring.

The presence of two phenyl groups at the C5 position means that the molecule, in its entirety, does not possess a chiral center. The C5 carbon is achiral because two of the groups attached to it are identical (the two phenyl groups). Therefore, 3-(benzyloxy)-5,5-diphenylimidazolidine-2,4-dione is an achiral molecule and does not exhibit enantiomerism.

However, the rotational freedom of the two phenyl groups and the benzyloxy group can lead to different conformations of the molecule. The spatial arrangement of these bulky groups is influenced by steric hindrance, which dictates the most energetically favorable conformations. The dihedral angles between the phenyl rings and the imidazolidine (B613845) ring are significant conformational parameters. For a related compound, 3-amino-5,5-diphenylimidazolidine-2,4-dione (B73431), crystallographic studies have revealed variations in these dihedral angles between different molecules in the asymmetric unit of the crystal lattice. nih.gov This suggests that the phenyl groups in such structures can adopt different orientations.

While the molecule itself is achiral, the introduction of a chiral center elsewhere in the molecule, for instance by substitution on one of the phenyl rings or the benzyloxy group, would lead to the possibility of diastereomers. In such a scenario, the existing quaternary center at C5 would become a stereogenic center in the context of the entire molecule's stereochemistry.

In the absence of a chiral center, techniques such as chiral chromatography or polarimetry would not be applicable for the separation or analysis of enantiomers. The stereochemical analysis of this compound would primarily focus on its conformational isomers (conformers) and the energetic barriers to their interconversion.

Table 1: Chiral Properties of 3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione

| Property | Description |

| Chiral Centers | None |

| Enantiomers | Does not exist |

| Diastereomers | Not applicable in its unsubstituted form |

| Meso Compound | No |

| Optical Activity | Inactive |

Computational and Theoretical Studies on 3 Benzyloxy 5,5 Diphenylimidazolidine 2,4 Dione

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to model the electronic structure and predict various molecular attributes with a high degree of accuracy.

The first step in the computational analysis of 3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface. DFT methods, particularly with hybrid functionals like B3LYP and a suitable basis set such as 6-311++G(d,p), are commonly employed for this purpose. acs.orgresearchgate.net The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles. For hydantoin (B18101) derivatives, the five-membered ring is a key structural feature, and its planarity or degree of puckering is of significant interest. preprints.org The orientation of the two phenyl rings at the C5 position and the benzyloxy group at the N3 position relative to the hydantoin core are also critical aspects of the molecular structure. acs.orgresearchgate.net

Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This includes the calculation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. The distribution of these frontier orbitals can reveal the likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) analysis can also be performed to gain a deeper understanding of the bonding and charge distribution within the molecule. This analysis provides information about the hybridization of atomic orbitals, the nature of the chemical bonds (sigma, pi), and the delocalization of electron density. The partial atomic charges on each atom can be calculated, which is particularly useful for understanding intermolecular interactions.

The following table presents hypothetical data from a DFT calculation on 3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione, illustrating the types of parameters that can be obtained.

| Parameter | Calculated Value |

|---|---|

| Total Energy (Hartree) | -1245.6789 |

| HOMO Energy (eV) | -6.543 |

| LUMO Energy (eV) | -1.234 |

| HOMO-LUMO Gap (eV) | 5.309 |

| Dipole Moment (Debye) | 3.45 |

Computational modeling can provide valuable insights into the chemical reactivity of 3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione and the mechanisms of its potential reactions. By mapping the potential energy surface, transition states can be located and characterized, which are the high-energy structures that connect reactants to products. The energy barrier associated with a transition state, known as the activation energy, determines the rate of a chemical reaction.

For instance, the reactivity of the hydantoin ring towards nucleophilic or electrophilic attack can be assessed. The carbonyl groups at the C2 and C4 positions are potential sites for nucleophilic attack, while the nitrogen atoms can act as nucleophiles. The benzyloxy group at the N3 position can influence the reactivity of the hydantoin ring through both electronic and steric effects.

Computational studies can also be used to investigate the mechanism of reactions involving 3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione. For example, the mechanism of its synthesis or its metabolic degradation could be elucidated. By calculating the energies of reactants, intermediates, transition states, and products, the most likely reaction pathway can be identified. This information is crucial for optimizing reaction conditions and for understanding the molecule's stability and potential biotransformations.

Molecular Dynamics Simulations for Conformational Flexibility

While quantum chemical calculations provide a static picture of a molecule at its minimum energy geometry, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the exploration of its conformational space and the study of its flexibility.

For a molecule like 3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione, MD simulations can reveal the range of conformations that it can adopt in a given environment, such as in a solvent or when interacting with a biological target. The flexibility of the benzyloxy group and the rotational freedom of the phenyl rings are of particular interest. The root-mean-square deviation (RMSD) of the atomic positions over time can be calculated to assess the stability of the molecule's conformation. acs.orgresearchgate.net An RMSD value within the range of 1 to 3 Å is generally considered acceptable for proteins, indicating no significant structural changes. preprints.org

MD simulations can also provide insights into the intramolecular interactions that stabilize certain conformations. For example, the formation of transient intramolecular hydrogen bonds or van der Waals contacts can be monitored. The results of MD simulations are often visualized as trajectories, which show the movement of the atoms over time, providing a powerful tool for understanding the molecule's dynamic behavior.

Molecular Docking and Ligand-Target Interaction Profiling (Focus on Binding Modes and Molecular Recognition Principles)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (the ligand) when it binds to a second molecule (the receptor), which is typically a protein or another biological macromolecule. This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity.

For 3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione, molecular docking studies can be used to predict its binding mode with various biological targets. The process involves placing the ligand in the binding site of the receptor and then using a scoring function to evaluate the strength of the interaction for different orientations and conformations. The pose with the best score is considered to be the most likely binding mode.

The results of a docking study can provide detailed information about the interactions between the ligand and the receptor. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. By identifying the key amino acid residues in the receptor that are involved in binding, it is possible to understand the molecular recognition principles that govern the interaction. This information can then be used to design new molecules with improved binding affinity and selectivity.

Hydrogen bonds are crucial for the specific recognition between a ligand and its receptor. In 3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione, the two carbonyl groups of the hydantoin ring can act as hydrogen bond acceptors, while the N-H group (if present in a related analog) can act as a hydrogen bond donor. preprints.org The oxygen atom of the benzyloxy group can also participate in hydrogen bonding as an acceptor. A molecular docking study would identify potential hydrogen bond donors and acceptors in the receptor's binding site and predict the geometry of these interactions.

Hydrophobic interactions are also a major driving force for ligand binding. The two phenyl rings and the benzyl (B1604629) group of 3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione are hydrophobic and are likely to interact with nonpolar regions of the receptor's binding site. These interactions are often characterized by the close packing of nonpolar surfaces, which releases ordered water molecules from the binding site, leading to a favorable increase in entropy. The analysis of hydrophobic interactions can reveal the importance of shape complementarity between the ligand and the receptor.

The following table provides a hypothetical summary of the interactions between 3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione and a model receptor, as predicted by a molecular docking simulation.

| Interaction Type | Ligand Group | Receptor Residue | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | C=O at C2 | Asn152 (NH2) | 2.9 |

| Hydrogen Bond | C=O at C4 | Gln102 (NH2) | 3.1 |

| Hydrophobic | Phenyl ring 1 | Leu78, Val121 | - |

| Hydrophobic | Phenyl ring 2 | Phe201, Ile205 | - |

| Hydrophobic | Benzyl group | Trp84, Pro119 | - |

The binding of a ligand to a receptor can induce conformational changes in both molecules. This phenomenon, known as "induced fit," is a key aspect of molecular recognition. Molecular docking algorithms can, to some extent, account for the flexibility of the ligand and the receptor side chains. However, larger-scale conformational changes in the receptor are better studied using more advanced techniques such as molecular dynamics simulations of the ligand-receptor complex.

MD simulations can be used to investigate the stability of the docked pose and to observe any conformational changes that occur upon binding. The simulations can reveal how the ligand adapts its conformation to fit into the binding site and how the receptor adjusts its shape to accommodate the ligand. These conformational changes can have important functional consequences, such as activating or inhibiting the receptor's biological activity. The analysis of the trajectory from an MD simulation can provide a detailed picture of the dynamic process of molecular association and the conformational changes that accompany it.

Structure Molecular Recognition Relationship Smrr Studies of 3 Benzyloxy 5,5 Diphenylimidazolidine 2,4 Dione Derivatives

Influence of Substituents on Molecular Conformation and Binding Topography

The conformation of the imidazolidine-2,4-dione core and the spatial arrangement of its substituents are pivotal in defining the molecule's binding topography. In the parent compound, 5,5-diphenylimidazolidine-2,4-dione, the two phenyl rings are not coplanar with the central heterocyclic ring. nih.gov For instance, in 3-isobutyl-5,5-diphenylimidazolidine-2,4-dione, the phenyl rings are significantly inclined with respect to the five-membered ring, with dihedral angles of 68.42° and 73.04°. nih.gov This "ruffled" conformation of the imidazolidine (B613845) ring is a common feature. nih.gov

The nature of the substituent also governs the types of intermolecular interactions that stabilize the crystal structure, offering insights into potential binding modes with a biological target. These interactions commonly include N-H···O and C-H···O hydrogen bonds, as well as C-H···π interactions. nih.govresearchgate.net The specific pattern of these interactions creates a distinct three-dimensional arrangement that is crucial for molecular recognition.

Table 1: Comparison of Dihedral Angles in 5,5-Diphenylimidazolidine-2,4-dione Derivatives

| Compound | Substituent at N3 | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Reference |

| 3-Isobutyl-5,5-diphenylimidazolidine-2,4-dione | Isobutyl | 68.42 | 73.04 | nih.gov |

| 3-Amino-5,5-diphenylimidazolidine-2,4-dione (B73431) (Molecule A) | Amino | 47.19 | 61.16 | nih.govresearchgate.net |

| 3-Amino-5,5-diphenylimidazolidine-2,4-dione (Molecule B) | Amino | 55.04 | 55.00 | nih.govresearchgate.net |

Role of the 3-Benzyloxy Moiety in Mediating Specific Molecular Interactions

The 3-benzyloxy moiety introduces several key features that can mediate specific molecular interactions. The benzyl (B1604629) group itself is a source of potential π-π stacking and hydrophobic interactions. The ether oxygen atom can act as a hydrogen bond acceptor, adding another layer of specificity to the binding profile.

While direct studies on 3-(benzyloxy)-5,5-diphenylimidazolidine-2,4-dione are limited, insights can be drawn from related structures. For instance, in quinazolinone derivatives, a benzyloxy group has been identified as a potential pharmacophore that can influence the molecule's interaction with biological targets. mdpi.com The orientation of the benzyloxy group relative to the core heterocyclic structure is critical. In the crystal structure of a related phenytoin (B1677684) derivative, the benzyl substituent's orientation was found to be a key differentiating feature between two independent molecules in the asymmetric unit, and it participated in C—H···π(ring) interactions. researchgate.net

The flexibility of the benzyloxy group allows it to adopt various conformations, enabling it to fit into different binding pockets. This conformational adaptability, combined with its ability to engage in a range of non-covalent interactions, makes the 3-benzyloxy moiety a significant contributor to the molecular recognition properties of the entire molecule.

Comparative SMRR Analysis with Other N-Substituted Imidazolidinediones

A comparative analysis of the SMRR of 3-(benzyloxy)-5,5-diphenylimidazolidine-2,4-dione with other N-substituted imidazolidinediones reveals important trends. The parent compound, 5,5-diphenylimidazolidine-2,4-dione (phenytoin), is a well-known anticonvulsant. bepls.com Its mechanism of action is believed to involve the blockage of voltage-gated sodium channels, a process that is highly dependent on the three-dimensional structure of the molecule.

When different substituents are introduced at the N3 position, the binding affinity and selectivity can be significantly altered. For instance, the introduction of an amino group in 3-amino-5,5-diphenylimidazolidine-2,4-dione leads to the formation of columnar structures in the crystal lattice through N-H···O hydrogen bonds. nih.govresearchgate.net This demonstrates the strong influence of the N3 substituent on the intermolecular interactions.

In contrast to a simple alkyl or amino group, the benzyloxy group in 3-(benzyloxy)-5,5-diphenylimidazolidine-2,4-dione introduces a larger, more complex substituent with both hydrophobic and hydrogen-bonding capabilities. This combination of features is likely to result in a distinct binding profile compared to other N-substituted derivatives. The presence of the aromatic ring in the benzyloxy group can facilitate interactions with aromatic residues in a protein binding site, a feature not present in derivatives with simple alkyl substituents.

Table 2: Intermolecular Interactions in N-Substituted 5,5-Diphenylimidazolidine-2,4-diones

| Compound | N3-Substituent | Key Intermolecular Interactions | Reference |

| 3-Isobutyl-5,5-diphenylimidazolidine-2,4-dione | Isobutyl | N—H⋯O and C—H⋯O hydrogen bonds, C—H⋯π(ring) interactions | nih.gov |

| 3-Amino-5,5-diphenylimidazolidine-2,4-dione | Amino | N—H⋯O hydrogen bonds | nih.govresearchgate.net |

| Phenytoin derivative | Benzyl | C—H⋯π(ring) interactions, C—H⋯O hydrogen bonds | researchgate.net |

Design Principles Based on SMRR for Modified Imidazolidinedione Scaffolds

The SMRR studies of 3-(benzyloxy)-5,5-diphenylimidazolidine-2,4-dione and its analogs provide a foundation for the rational design of new molecules with tailored biological activities. Several key design principles emerge from this analysis:

Modulation of Conformation: The dihedral angles of the two phenyl rings at the C5 position can be fine-tuned by introducing different substituents on the imidazolidinedione core. This allows for the optimization of the molecule's shape to better fit a specific binding site.

Strategic Placement of Hydrogen Bond Donors and Acceptors: The introduction of functional groups capable of forming specific hydrogen bonds, such as the ether oxygen in the benzyloxy moiety, can significantly enhance binding affinity and selectivity.

Incorporation of Hydrophobic and Aromatic Moieties: The use of substituents like the benzyl group can facilitate hydrophobic and π-stacking interactions, which are often crucial for high-affinity binding to protein targets.

By applying these principles, it is possible to design novel imidazolidinedione-based compounds with improved potency, selectivity, and pharmacokinetic properties. The SMRR data provides a roadmap for modifying the scaffold to achieve desired therapeutic outcomes.

Future Research Directions and Advanced Applications in Chemical Sciences

Development of Novel Synthetic Methodologies for Benzyloxy-Imidazolidinediones

The synthesis of imidazolidine-2,4-diones, or hydantoins, has a rich history with established methods such as the Bucherer-Bergs reaction and the Read synthesis. However, the development of more efficient, sustainable, and diverse synthetic routes remains a key area of research. For N3-substituted derivatives like 3-(benzyloxy)-5,5-diphenylimidazolidine-2,4-dione, research is moving towards more sophisticated and streamlined approaches.

Future methodologies are expected to focus on multicomponent reactions (MCRs), which offer significant advantages in terms of atom economy and step efficiency by combining three or more reactants in a single operation. mdpi.com The development of a one-pot MCR for the direct synthesis of 3-benzyloxy-imidazolidinediones from simple precursors would represent a significant advancement. Additionally, microwave-assisted organic synthesis (MAOS) presents a powerful tool for accelerating reaction rates and improving yields for the synthesis of hydantoin (B18101) scaffolds. mdpi.com

One-step condensation reactions, such as the reaction between 4-nitrophenyl (benzyloxy)carbamates and various amino acid methyl esters, have already been reported for the synthesis of N3-benzyloxyhydantoins. mdpi.com Future research will likely focus on expanding the substrate scope and optimizing reaction conditions for these types of transformations. The exploration of novel catalytic systems, including organocatalysis and transition-metal catalysis, could also lead to milder and more selective methods for the synthesis of these compounds.

A comparison of traditional and emerging synthetic methods is presented in the table below.

| Method | Description | Advantages | Potential Future Development |

| Bucherer-Bergs Reaction | A classic multicomponent reaction involving a ketone or aldehyde, cyanide, and ammonium (B1175870) carbonate to form a hydantoin. | Well-established, versatile for 5,5-disubstituted hydantoins. | Adaptation to continuous flow systems for improved safety and efficiency. mdpi.com |

| Read Synthesis | Involves the reaction of an α-amino acid with an isocyanate. | Provides access to 3-substituted and 5-substituted hydantoins. | Development of milder reaction conditions and broader substrate scope. |

| Multicomponent Reactions (MCRs) | One-pot reactions involving three or more starting materials to form a complex product. | High atom and step economy, operational simplicity. mdpi.com | Design of novel MCRs for the direct synthesis of 3-benzyloxy-imidazolidinediones. |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to faster reaction times and higher yields. | Rapid and efficient synthesis. mdpi.com | Optimization for the synthesis of a wider range of benzyloxy-imidazolidinedione derivatives. |

| One-Step Condensations | Direct reaction of precursors like (benzyloxy)carbamates with amino acid esters. | Streamlined synthesis of N3-benzyloxyhydantoins. mdpi.com | Exploration of new condensing agents and catalytic systems. |

Exploration of 3-(Benzyloxy)-5,5-diphenylimidazolidine-2,4-dione as a Synthetic Intermediate for Complex Molecular Architectures

The 3-(benzyloxy)-5,5-diphenylimidazolidine-2,4-dione molecule is not just a final product but also a versatile intermediate for the construction of more complex molecular architectures. The key to its utility lies in the selective cleavage of the N-O bond of the benzyloxy group, which can unveil a reactive N-hydroxy or N-H functionality, or the entire benzyloxy group can be displaced. This opens up a plethora of possibilities for further chemical transformations.

The cleavage of N-O bonds is a known strategy in organic synthesis for the construction of nitrogen-containing heterocycles. scirp.org This suggests that 3-(benzyloxy)-5,5-diphenylimidazolidine-2,4-dione could serve as a precursor to novel fused heterocyclic systems. For instance, after debenzylation, the resulting N-hydroxy-hydantoin could undergo intramolecular cyclization reactions with appropriately positioned functional groups on the phenyl rings or on a substituent at the C5 position.

Furthermore, the hydantoin ring itself is amenable to various modifications. Nucleophilic substitution at the N1 position, for example, can be achieved after initial functionalization. The phenyl groups at the C5 position can also be subjected to electrophilic substitution reactions, although the reactivity might be influenced by the rest of the molecule. The combination of these potential reaction sites makes 3-(benzyloxy)-5,5-diphenylimidazolidine-2,4-dione a valuable building block for combinatorial chemistry and the synthesis of libraries of complex molecules for drug discovery and other applications.

Potential transformations of the 3-benzyloxy group are outlined below.

| Transformation | Reagents and Conditions | Resulting Functionality | Potential for Complex Architectures |

| Debenzylation | Catalytic hydrogenation (e.g., H₂, Pd/C) | N-hydroxy-imidazolidinedione | Intermediate for intramolecular cyclizations, synthesis of novel heterocycles. |

| Reductive N-O Bond Cleavage | Strong reducing agents (e.g., SmI₂, TiCl₄/Zn) | N-H imidazolidinedione (phenytoin) | Access to the parent hydantoin for further N-alkylation or N-arylation. |

| Nucleophilic Displacement | Strong nucleophiles | Displacement of the benzyloxy group | Introduction of diverse functional groups at the N3 position. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of 3-(benzyloxy)-5,5-diphenylimidazolidine-2,4-dione synthesis and its subsequent transformations with flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. researchgate.net

The Bucherer-Bergs reaction, a cornerstone in hydantoin synthesis, has been successfully adapted to a continuous flow process, resulting in significantly reduced reaction times and high yields. researchgate.net This methodology could be extended to the synthesis of 3-benzyloxy-imidazolidinediones. Furthermore, a novel spiral gas-solid two-phase flow (S-GSF) technique has been developed for the continuous mechanochemical synthesis of hydantoin-based derivatives, offering a solvent-free and highly efficient alternative. ucl.ac.be

Automated synthesis platforms can be coupled with flow reactors to enable the rapid synthesis and screening of libraries of 3-(benzyloxy)-5,5-diphenylimidazolidine-2,4-dione derivatives. This high-throughput approach is invaluable for drug discovery and materials science research, allowing for the systematic exploration of structure-activity relationships. The modular nature of flow chemistry setups also allows for the sequential modification of the imidazolidinedione core, enabling the construction of complex molecules in a continuous and automated fashion. researchgate.net

Advanced Materials Science Applications Based on Imidazolidinedione Scaffolds

The rigid and highly functionalizable nature of the imidazolidinedione scaffold makes it an attractive building block for the development of advanced materials. The introduction of the benzyloxy group in 3-(benzyloxy)-5,5-diphenylimidazolidine-2,4-dione provides an additional site for polymerization or grafting onto surfaces, expanding the potential applications of this class of compounds in materials science.

Hydantoin-based polymers have shown promise in the development of "smart" materials. For example, they have been incorporated into self-healing materials, where the reversible nature of certain chemical bonds involving the hydantoin ring allows for the repair of damaged structures. scirp.org The biocompatibility of hydantoin derivatives also makes them suitable for biomedical applications, such as in the creation of responsive hydrogels for controlled drug delivery and scaffolds for tissue engineering. scirp.org

The incorporation of the 5,5-diphenylimidazolidine-2,4-dione moiety into polymers can also enhance their thermal stability and flame-retardant properties due to the presence of nitrogen atoms. scirp.org Furthermore, the photoreactive properties of some hydantoin compounds suggest their potential use in optoelectronic materials for applications in displays, sensors, and solar cells. scirp.org The ability to form solid dispersions with polymers like polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP) to improve the solubility of poorly water-soluble drugs has also been demonstrated for imidazolidinedione derivatives.

| Material Application | Role of the Imidazolidinedione Scaffold | Potential Contribution of the 3-Benzyloxy Group |

| Self-Healing Polymers | Provides reversible chemical bonds for material repair. scirp.org | Can act as a reactive handle for polymerization or cross-linking. |

| Responsive Hydrogels | Forms cross-linked networks that respond to stimuli like pH and temperature. scirp.org | Can be modified to tune the responsiveness of the hydrogel. |

| Flame-Retardant Materials | The nitrogen content contributes to flame retardancy. scirp.org | The benzyloxy group could be replaced with flame-retardant moieties. |

| Optoelectronic Materials | Photoreactive properties for use in light-sensitive devices. scirp.org | The aromatic rings of the benzyloxy and phenyl groups can be functionalized to modulate electronic properties. |

| Drug Delivery Systems | Forms solid dispersions with polymers to enhance drug solubility. | The benzyloxy group can be used to attach the molecule to a polymer backbone. |

Computational Chemistry for De Novo Design and Optimization of Imidazolidinedione Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, enabling the de novo design and optimization of molecules with desired properties. For 3-(benzyloxy)-5,5-diphenylimidazolidine-2,4-dione and its derivatives, computational methods can provide valuable insights into their structure, reactivity, and potential biological activity.

Molecular modeling and docking studies can be used to predict the binding interactions of imidazolidinedione derivatives with biological targets, such as enzymes and receptors. This information is crucial for the rational design of new therapeutic agents. For example, computational studies have been employed to understand the binding modes of imidazolidinedione-based inhibitors with their target proteins.

Quantum mechanical calculations can be used to investigate the electronic structure and reactivity of 3-(benzyloxy)-5,5-diphenylimidazolidine-2,4-dione. This can help in predicting the most likely sites for chemical reactions and in understanding the mechanisms of these reactions. Semi-empirical computational simulations have been used to rationalize the factors influencing the outcome of acylation reactions of imidazolidine-2-thiones.

Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed to correlate the structural features of a series of imidazolidinedione derivatives with their biological activity. This can lead to the development of predictive models that can be used to design new compounds with enhanced potency and selectivity. Molecular dynamics simulations can also provide insights into the conformational flexibility of these molecules and their interactions with their environment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.